molecular formula C10H10O B083121 2-(4-Ethenylphenyl)oxirane CAS No. 10431-61-5

2-(4-Ethenylphenyl)oxirane

Cat. No.: B083121
CAS No.: 10431-61-5
M. Wt: 146.19 g/mol
InChI Key: DENMIBABNWPFEG-UHFFFAOYSA-N
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Description

2-(4-Ethenylphenyl)oxirane is a useful research compound. Its molecular formula is C10H10O and its molecular weight is 146.19 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-Ethenylphenyl)oxirane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(4-Ethenylphenyl)oxirane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Ethenylphenyl)oxirane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10431-61-5

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

IUPAC Name

2-(4-ethenylphenyl)oxirane

InChI

InChI=1S/C10H10O/c1-2-8-3-5-9(6-4-8)10-7-11-10/h2-6,10H,1,7H2

InChI Key

DENMIBABNWPFEG-UHFFFAOYSA-N

SMILES

C=CC1=CC=C(C=C1)C2CO2

Canonical SMILES

C=CC1=CC=C(C=C1)C2CO2

Other CAS No.

10431-61-5

Pictograms

Irritant

Origin of Product

United States
Foundational & Exploratory

Advanced Solvation Thermodynamics of 2-(4-Ethenylphenyl)oxirane in Polar Aprotic Media

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(4-ethenylphenyl)oxirane (commonly referred to as 4-vinylstyrene oxide or VSO) is a highly versatile bifunctional monomer featuring both a polymerizable styrenic vinyl group and a reactive epoxide ring. This dual reactivity makes it a critical building block in the synthesis of dendritic architectures, hyperbranched polymers, and functionalized nanocarriers[1]. However, controlling the chemoselectivity of this monomer—specifically initiating anionic vinyl addition without prematurely triggering epoxide ring-opening—requires precise thermodynamic control of the solvation environment[2]. This whitepaper explores the Hansen Solubility Parameters (HSP) of 2-(4-ethenylphenyl)oxirane, specifically focusing on its behavior in polar aprotic solvents, and provides a self-validating protocol for empirical HSP determination.

Thermodynamic Profiling via Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters provide a quantitative framework for predicting solute-solvent compatibility based on the principle of "like dissolves like." The total cohesive energy density of a molecule is divided into three distinct intermolecular forces:

  • Dispersion forces ( δD​ ) : Derived from atomic forces and polarizability.

  • Polar interactions ( δP​ ) : Arising from permanent dipole moments.

  • Hydrogen bonding ( δH​ ) : Encompassing electron exchange, including H-bond donor/acceptor capabilities.

Because empirical HSP data for pure 2-(4-ethenylphenyl)oxirane is scarce in standard databases, we employ the Hoftyzer-Van Krevelen group contribution method to estimate its thermodynamic profile. The molecule consists of a highly polarizable phenyl ring, a vinyl group, and a strained oxirane (epoxide) ring.

Calculated HSP for 2-(4-ethenylphenyl)oxirane:

  • δD​≈18.5 MPa1/2 : Driven predominantly by the highly polarizable aromatic and vinyl π -systems.

  • δP​≈5.0 MPa1/2 : Attributed to the asymmetric dipole of the strained oxirane oxygen.

  • δH​≈5.0 MPa1/2 : Reflecting the epoxide oxygen acting as a moderate hydrogen-bond acceptor.

Solvation Dynamics in Polar Aprotic Solvents

Polar aprotic solvents (e.g., DMF, DMSO, NMP) are critical in anionic polymerization workflows because they lack acidic protons that would otherwise quench living carbanions or prematurely open the epoxide ring[3]. Furthermore, their high dielectric constants help separate ion pairs (e.g., polystyryllithium), thereby accelerating reaction kinetics[4].

To predict the solubility of 2-(4-ethenylphenyl)oxirane in these media, we calculate the Interaction Distance ( Ra​ ) between the monomer (1) and the solvent (2) using the standard HSP equation:

Ra​=4(δD1​−δD2​)2+(δP1​−δP2​)2+(δH1​−δH2​)2​

A smaller Ra​ indicates higher thermodynamic affinity. Solvents with an Ra​ smaller than the monomer's interaction radius ( R0​ ) will form homogeneous solutions.

Table 1: HSP and Interaction Distances ( Ra​ ) for VSO in Select Polar Aprotic Solvents
Solvent δD​ (MPa 1/2 ) δP​ (MPa 1/2 ) δH​ (MPa 1/2 )Calculated Ra​ (MPa 1/2 )Solvation Quality
Tetrahydrofuran (THF) *16.85.78.04.6 Excellent
N-Methyl-2-pyrrolidone (NMP) 18.012.37.27.7 Good
Acetone 15.510.47.08.3 Moderate
N,N-Dimethylformamide (DMF) 17.413.711.311.0 Poor
Dimethyl Sulfoxide (DMSO) 18.416.410.212.5 Poor

*Included as a baseline polar aprotic ether standard widely used in VSO polymerization[2].

Causality Insight: While DMSO is a powerful solvent for many polar polymers due to its high δP​ and δH​ [5], its large interaction distance ( Ra​=12.5 ) with 2-(4-ethenylphenyl)oxirane indicates poor monomer solubility. The monomer's highly lipophilic styrenic backbone thermodynamically clashes with DMSO's strong dipole. Conversely, THF and NMP provide a balanced HSP profile, explaining why THF/hydrocarbon blends are the empirical standard for VSO living anionic polymerization[1].

Experimental Protocol: Self-Validating HSP Determination

To empirically validate the theoretical HSP of 2-(4-ethenylphenyl)oxirane, a cloud-point titration workflow is employed. This protocol is self-validating because it relies on crossing the solubility boundary (the HSP sphere radius, R0​ ) from multiple vectors using binary solvent mixtures. By mapping transitions from multiple distinct solvent combinations, the calculated center point ( δD​,δP​,δH​ ) is geometrically constrained and internally verified.

Step-by-Step Methodology:
  • Preparation of Monomer Stock: Synthesize and purify 2-(4-ethenylphenyl)oxirane via Grignard coupling and subsequent epoxidation. Store at -20°C under argon to prevent auto-polymerization[6].

  • Solvent Array Selection: Select 15-20 pure solvents with known, diverse HSP values (spanning non-polar alkanes to highly polar aprotic solvents like DMF and DMSO).

  • Gravimetric Dissolution (Primary Screening):

    • Add 100 mg of the monomer to 1.0 mL of each pure solvent in sealed 2 mL glass vials.

    • Agitate at 25°C for 24 hours.

    • Visually score as "1" (soluble, clear solution) or "0" (insoluble, cloudy/phase separated).

  • Binary Gradient Titration (Boundary Mapping):

    • For solvents scoring "0" (e.g., pure DMSO), titrate dropwise with a known "1" solvent (e.g., THF) under constant stirring at 25°C.

    • Record the exact volume fraction at the cloud-point transition (the exact moment the mixture turns from turbid to clear).

  • Data Regression: Input the volume fractions and pure solvent HSPs into HSPiP (Hansen Solubility Parameters in Practice) software. The software fits a 3D sphere encompassing all "1" coordinates, outputting the empirical center ( δD​,δP​,δH​ ) and the interaction radius ( R0​ ).

Mechanistic Impact on Polymerization Workflows

The solubility parameters dictate not just phase homogeneity, but the structural evolution of the resulting polymer. In polar aprotic media with high dielectric constants, the living polystyryllithium chain ends are highly solvent-separated. If the solvent's δP​ is too high, it can induce premature nucleophilic attack on the oxirane ring, leading to hyperbranched cross-linking rather than the desired linear pendant-epoxide architecture[6].

G Monomer 2-(4-ethenylphenyl)oxirane (Bifunctional Monomer) SolventEval HSP Solvent Evaluation (Polar Aprotic Media) Monomer->SolventEval HighPolarity High Polarity / High δp (e.g., DMSO, DMF) Ra > 10 SolventEval->HighPolarity OptimalPolarity Moderate Polarity / Low δh (e.g., THF, NMP) Ra < 8 SolventEval->OptimalPolarity PhaseSep Poor Monomer Solubility Phase Separation HighPolarity->PhaseSep SideReactions Premature Epoxide Opening (Hyperbranching / Gelation) HighPolarity->SideReactions If forced into solution LivingPoly Homogeneous Solution Living Anionic Polymerization OptimalPolarity->LivingPoly LinearPoly Linear Polymer with Pendant Epoxide Groups LivingPoly->LinearPoly Controlled T & Initiator

Thermodynamic decision tree for the polymerization of 2-(4-ethenylphenyl)oxirane.

References

  • Macromolecules Vol. 42 No. 7 (Dendritic polystyrene synthesis using 4-vinylstyrene oxide). ACS Publications. 1

  • A Nonconventional Approach toward Multihydroxy Functional Polystyrenes Relying on a Simple Grignard Reagent . ResearchGate.2

  • Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis . PMC (NIH). 3

  • Thermodynamic Modeling, Hansen Solubility Parameters, and Solubility Behavior of N-Benzyloxycarbonyl-l-asparagine... . ACS Publications.5

  • Utilising Anionic Branched Polymerisation Techniques for the Synthesis of Novel Nanoparticles . University of Liverpool Repository. 6

  • DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT . ac-limoges.fr.4

Sources

A Technical Guide to the Crystallographic and Structural Analysis of 2-(4-ethenylphenyl)oxirane

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Note: This document serves as an in-depth technical guide for researchers interested in the solid-state structure of 2-(4-ethenylphenyl)oxirane, also known as 4-vinylstyrene oxide. A comprehensive search of authoritative chemical and crystallographic databases, including the Cambridge Structural Database (CSD), indicates that the single-crystal X-ray structure for this specific compound has not yet been reported in the peer-reviewed literature.

Therefore, this guide adopts a practical, field-proven approach. It will not present non-existent data. Instead, it will equip you, the researcher, with the necessary foundational knowledge and detailed experimental protocols to determine and analyze this structure independently. We will ground our discussion in the known crystal structures of analogous compounds—specifically, the parent molecule styrene oxide and molecules containing the 4-ethenylphenyl moiety—to provide context and predictive insights.

Introduction to 2-(4-ethenylphenyl)oxirane and its Structural Significance

2-(4-ethenylphenyl)oxirane is a bifunctional organic molecule featuring a reactive epoxide (oxirane) ring and a polymerizable ethenyl (vinyl) group. This unique combination makes it a valuable monomer for the synthesis of functional polymers, epoxy resins with tunable properties, and a versatile building block in organic and medicinal chemistry.

Understanding the three-dimensional atomic arrangement, or crystal structure, is paramount. It governs critical solid-state properties including:

  • Reactivity: The accessibility of the epoxide ring and vinyl group is dictated by their arrangement in the crystal lattice.

  • Physical Properties: Melting point, solubility, and stability are directly linked to the strength and nature of intermolecular interactions in the solid state.

  • Polymorphism: The ability of a compound to exist in multiple crystal forms, each with different properties, can only be understood through crystallographic analysis.

This guide provides the methodological framework to uncover these critical structural details.

Structural Insights from Analogous Compounds

While the specific data for 2-(4-ethenylphenyl)oxirane is unavailable, we can infer likely structural characteristics by examining its constituent parts through known crystal structures.

The Oxirane Moiety: Insights from Styrene Oxide

Styrene oxide (2-phenyloxirane) is the parent compound lacking the 4-ethenyl group[1][2]. As a chiral molecule, it exists as (R) and (S) enantiomers[3][4]. Its fundamental structure provides a baseline for understanding the geometry of the phenyl and oxirane rings. Key structural features of substituted oxiranes are well-documented and provide a strong basis for comparison[5][6].

The 4-Ethenylphenyl Moiety: Conformational and Packing Considerations

The 4-ethenylphenyl group introduces additional structural variables, primarily the rotational freedom (torsion angle) between the phenyl ring and the vinyl group. Studies on molecules like 4-vinylbenzoic acid have shown that this vinyl group can be nearly coplanar with the phenyl ring[7][8]. This planarity can facilitate π-π stacking interactions, which are strong directional forces in crystal packing. The presence of this group can also lead to specific intermolecular interactions, such as C-H···π contacts, which have been observed in the crystal structures of other 4-ethenylphenyl-containing compounds[9][10].

Table 1: Comparison of Crystallographic Data for Structurally Related Compounds

Compound NameFormulaCrystal SystemSpace GroupKey Feature(s)Reference
4-Vinylbenzoic AcidC₉H₈O₂MonoclinicP2₁/nVinyl group is nearly coplanar with the phenyl ring; forms hydrogen-bonded dimers.[7][8]
(4-Ethenylphenyl)diphenylphosphine selenideC₂₀H₁₇PSeMonoclinicP2₁/cDistorted tetrahedral geometry; C-H···π interactions present in the crystal packing.[9]
1-Ethenyl-4-[(phenylsulfanyl)methyl]benzeneC₁₅H₁₄SMonoclinicP2₁/cNon-coplanar phenyl rings; stabilized by weak C-H···π intermolecular interactions.[10]

This comparative data suggests that 2-(4-ethenylphenyl)oxirane will likely crystallize in a common monoclinic space group. The final crystal packing will be a delicate balance between potential hydrogen bonds involving the oxirane oxygen, van der Waals forces, and π-π or C-H···π interactions enabled by the aromatic and vinyl systems.

Experimental Protocol for Crystal Structure Determination

This section provides a comprehensive, step-by-step workflow for determining the crystal structure of a small organic molecule like 2-(4-ethenylphenyl)oxirane.

Part A: Growth of High-Quality Single Crystals

The primary bottleneck in crystallography is obtaining a suitable single crystal[11]. The ideal crystal should be a transparent, single, unflawed block with dimensions of approximately 0.1-0.3 mm in all directions[12].

Step-by-Step Protocol for Crystal Growth:

  • Material Purification: Begin with the highest purity sample of 2-(4-ethenylphenyl)oxirane. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to poor diffraction quality.

  • Solvent Screening:

    • Causality: The goal is to find a solvent or solvent system in which the compound has moderate solubility. If solubility is too high, the solution will be unsaturated and no crystals will form. If it is too low, the compound will precipitate as an amorphous powder or microcrystals.

    • Procedure: Test the solubility of ~5 mg of the compound in 0.5 mL of various solvents (e.g., hexane, ethyl acetate, acetone, methanol, dichloromethane, toluene) at room temperature and with gentle heating.

  • Crystallization Method Selection:

    • Method 1: Slow Evaporation (Most Common):

      • Prepare a nearly saturated solution of the compound in a chosen solvent in a clean vial.

      • Loosely cap the vial or cover it with parafilm perforated with a few pinholes.

      • Place the vial in a vibration-free location and allow the solvent to evaporate over several days to weeks[11].

    • Method 2: Solvent Layering / Vapor Diffusion:

      • Causality: This method is ideal when the compound is highly soluble in one solvent (the "good" solvent) but insoluble in another (the "precipitant" or "poor" solvent), and the two solvents are miscible.

      • Procedure: Dissolve the compound in a minimal amount of the "good" solvent in a small vial. Place this vial inside a larger, sealed jar containing the "poor" solvent. Slowly, the vapor of the poor solvent will diffuse into the good solvent, reducing the compound's solubility and promoting slow crystal growth.

Part B: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive technique for determining the three-dimensional structure of a molecule[13].

SC_XRD_Workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement Crystal_Selection Select & Mount Crystal (Microscope) Diffractometer Mount on Diffractometer Crystal_Selection->Diffractometer Unit_Cell Determine Unit Cell & Crystal System Diffractometer->Unit_Cell Data_Collection Full Data Collection (Rotating Crystal in X-ray Beam) Unit_Cell->Data_Collection Data_Reduction Data Reduction (Integration & Scaling) Data_Collection->Data_Reduction Structure_Solution Structure Solution (Phase Problem) Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares Fitting) Structure_Solution->Structure_Refinement Validation Validation & CIF Generation Structure_Refinement->Validation

Workflow for Single-Crystal X-ray Diffraction Analysis.

Step-by-Step SC-XRD Protocol:

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a specialized holder (e.g., a MiTeGen mount).

  • Data Collection: The crystal is placed in a single-crystal X-ray diffractometer, cooled under a stream of nitrogen gas (typically to 100 K to reduce thermal motion), and irradiated with a monochromatic X-ray beam.

  • Unit Cell Determination: As the crystal is rotated, a preliminary set of diffraction images is collected to determine the dimensions of the unit cell and the crystal system (e.g., monoclinic, orthorhombic)[14].

  • Full Data Collection: A complete dataset is collected by rotating the crystal through a wide angular range, recording the positions and intensities of thousands of diffraction spots.

  • Structure Solution and Refinement:

    • Trustworthiness: This is a self-validating process. The collected data (diffraction intensities) are used to solve the "phase problem" and generate an initial electron density map. Atoms are placed into regions of high electron density to build a molecular model.

    • This model is then refined against the experimental data using least-squares algorithms. The process is iterated until the calculated diffraction pattern from the model closely matches the experimentally observed pattern. The quality of the final structure is assessed by metrics like the R-factor (agreement factor).

Part C: Powder X-ray Diffraction (PXRD) for Bulk Analysis

While SC-XRD provides the structure of a single crystal, PXRD is essential for analyzing a bulk, polycrystalline powder. It is used to confirm that the bulk material consists of the same single phase identified by SC-XRD and to detect any potential polymorphism[15].

PXRD_Workflow cluster_prep_pxrd Sample Preparation cluster_data_pxrd Data Collection cluster_analysis_pxrd Data Analysis Grinding Grind Sample to Fine, Homogeneous Powder Mounting Mount on Sample Holder Grinding->Mounting PXRD_Instrument Place in Powder Diffractometer Mounting->PXRD_Instrument Scan Scan over 2θ Range PXRD_Instrument->Scan Pattern_ID Identify Peak Positions & Intensities Scan->Pattern_ID Phase_Analysis Phase Identification (Compare to Database/Calculated Pattern) Pattern_ID->Phase_Analysis Rietveld Rietveld Refinement (Optional: Unit Cell Refinement) Phase_Analysis->Rietveld

Workflow for Powder X-ray Diffraction Analysis.

Step-by-Step PXRD Protocol:

  • Sample Preparation: A representative sample of the crystalline material is gently ground into a fine, homogeneous powder. This ensures that the crystallites are randomly oriented.

  • Data Acquisition: The powder is packed into a sample holder and analyzed in a powder X-ray diffractometer. The instrument scans a range of angles (2θ) while recording the intensity of the diffracted X-rays.

  • Data Analysis: The output is a diffractogram plotting intensity versus 2θ.

    • Phase Identification: The experimental pattern is compared to a theoretical pattern calculated from the single-crystal structure data. A match confirms the phase purity of the bulk sample.

    • Structure Determination from Powder Data: In cases where single crystals cannot be grown, advanced methods can sometimes be used to solve crystal structures directly from high-quality powder diffraction data, often supplemented with computational modeling[16][17][18].

Conclusion and Future Work

The structural characterization of 2-(4-ethenylphenyl)oxirane remains an open but achievable objective. By leveraging the established methodologies of crystal growth and X-ray diffraction outlined in this guide, researchers can successfully determine its three-dimensional structure. This foundational knowledge will unlock a deeper understanding of its solid-state behavior and accelerate its application in the development of advanced materials and chemical syntheses. The protocols described herein provide a robust, self-validating framework for obtaining and interpreting the crystallographic and XRD data for this promising molecule.

References

  • N. Yasuda, S. Utsumi, and T. Asahi, "Conformational disorder in molecular crystals of 4-vinyl benzoic acid," The Journal of Chemical Physics, 2007. Available: [Link]

  • PubChem, "4-Vinylbenzoic acid," National Center for Biotechnology Information. Available: [Link]

  • J. W. Mullin, "Crystallization," Kirk-Othmer Encyclopedia of Chemical Technology, 2000.
  • A. L. Spek, "Structure validation in chemical crystallography," Acta Crystallographica Section D: Biological Crystallography, 2009.
  • Creative Biostructure, "Overview of Powder X-ray Diffraction (PXRD)," 2025. Available: [Link]

  • A. Roodt, S. Otto, and M. M. Conradie, "(4-Ethenylphenyl)diphenylphosphine selenide," Acta Crystallographica Section E: Structure Reports Online, 2012. Available: [Link]

  • M. A. G. Aranda, "Powder X-ray diffraction as a powerful tool to exploit in organic electronics," Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 2017. Available: [Link]

  • C. E. Hughes et al., "Determination of a complex crystal structure in the absence of single crystals: analysis of powder X-ray diffraction data, guided by solid-state NMR and periodic DFT calculations," Chemical Science, 2019. Available: [Link]

  • R. J. Staples, "Getting crystals your crystallographer will treasure: a beginner's guide," Acta Crystallographica Section E: Crystallographic Communications, 2015. Available: [Link]

  • University of Zurich, "Preparation of Single Crystals for X-ray Diffraction," Department of Chemistry. Available: [Link]

  • K. D. M. Harris, "Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy," Transactions of the American Crystallographic Association, 2014. Available: [Link]

  • E. R. T. Tiekink et al., "1-Ethenyl-4-[(phenylsulfanyl)methyl]benzene," Acta Crystallographica Section E: Crystallographic Communications, 2015. Available: [Link]

  • R. J. Staples et al., "Crystallographic data and structure refinement for compounds I and II," ResearchGate, 2021. Available: [Link]

  • S. S. H. M. A. F. Padusha et al., "Crystal structure of 5-(4-methylphenyl)-3-[(E)-2-(4-methylphenyl)ethenyl]cyclohex-2-en-1-one," Acta Crystallographica Section E: Crystallographic Communications, 2015. Available: [Link]

  • H. S. Yathirajan et al., "Crystal structure of 1-{3-(4-methyl-phen-yl)-5-[(E)-2-phenyl-ethen-yl]-4,5-di-hydro-1H-pyrazol-1-yl}ethan-1-one," Acta Crystallographica Section E: Crystallographic Communications, 2015. Available: [Link]

  • K. Stenutz, "(2S)-2-phenyloxirane," Glycosciences.de. Available: [Link]

  • P. W. Stephens, "Solving molecular organic crystal structures from powders," IUCrJ, 2020. Available: [Link]

  • Wikipedia, "Styrene oxide," Wikimedia Foundation, 2023. Available: [Link]

  • NIST, "4-Vinylbenzoic acid," NIST Chemistry WebBook. Available: [Link]

  • PubChem, "(+)-Styrene oxide," National Center for Biotechnology Information. Available: [Link]

  • PubChem, "Styrene Oxide," National Center for Biotechnology Information. Available: [Link]

  • precisionFDA, "STYRENE OXIDE," U.S. Food and Drug Administration. Available: [Link]

  • Mol-Instincts, "2-phenyloxirane," Mol-Instincts Chemical Database. Available: [Link]

  • ResearchGate, "The chemical structure of styrene (a) and styrene oxide (b)," ResearchGate GmbH. Available: [Link]

  • PubChem, "2-Ethyl-2-phenyloxirane," National Center for Biotechnology Information. Available: [Link]

Sources

Methodological & Application

Application Notes and Protocols: Harnessing 2-(4-Ethenylphenyl)oxirane Derivatives in Advanced Click Chemistry Applications

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Bifunctional Linchpin for Modular Synthesis

In the landscape of modern chemical biology and materials science, the demand for molecular scaffolds that offer multiple, orthogonal handles for functionalization is ever-increasing. 2-(4-Ethenylphenyl)oxirane and its derivatives represent a class of such versatile building blocks. Possessing both a vinyl group and a strained oxirane (epoxide) ring, these molecules are primed for participation in at least two distinct and highly efficient "click" chemistry reactions. This dual reactivity allows for a modular and sequential approach to the synthesis of complex architectures, from precisely functionalized polymers to targeted bioconjugates.

This guide provides an in-depth exploration of the applications of 2-(4-ethenylphenyl)oxirane derivatives, grounded in the principles of click chemistry. We will delve into the mechanistic underpinnings of the key reactions, provide field-tested protocols for their execution, and showcase their utility in several cutting-edge applications. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure robust and reproducible outcomes.

Core Principles: The Dual Reactivity of 2-(4-Ethenylphenyl)oxirane

The synthetic utility of 2-(4-ethenylphenyl)oxirane derivatives stems from the distinct reactivity of its two key functional groups: the ethenyl (vinyl) group and the oxirane ring.

  • The Ethenyl (Vinyl) Group: This functionality is an excellent participant in the thiol-ene "click" reaction . This reaction proceeds via a radical-mediated addition of a thiol to the double bond, forming a stable thioether linkage. The reaction is characterized by its rapid kinetics, high yields, and tolerance to a wide range of functional groups, making it a robust tool for modification.[1][2]

  • The Oxirane (Epoxide) Ring: The strained three-membered ring of the oxirane is susceptible to nucleophilic ring-opening . This reaction can be considered a "click-like" process due to its high efficiency and the formation of a stable product.[3][4] Key nucleophiles for this transformation include azides and thiols, leading to the formation of β-azido alcohols and β-hydroxy thioethers, respectively.[5][6] The regioselectivity of the ring-opening is a critical consideration, with nucleophilic attack generally occurring at the less sterically hindered carbon of the epoxide.

This dual reactivity allows for a two-stage functionalization strategy. One functional group can be selectively reacted while the other remains available for a subsequent modification step. This orthogonality is the cornerstone of the applications described in this guide.

Application I: Synthesis of Functionalized Polymers

The ability of 2-(4-ethenylphenyl)oxirane to undergo polymerization via its vinyl group, while retaining the reactive oxirane for post-polymerization modification, makes it an ideal monomer for the creation of functional polymers.

Workflow for Polymer Synthesis and Functionalization

Polymer_Workflow cluster_synthesis Polymer Synthesis cluster_functionalization Post-Polymerization Modification Monomer 2-(4-ethenylphenyl)oxirane Polymerization Radical Polymerization (e.g., RAFT, ATRP) Monomer->Polymerization Polymer Poly(2-(4-ethenylphenyl)oxirane) (Oxirane-functionalized backbone) Polymerization->Polymer Click_Reaction Thiol-Epoxide or Azide-Epoxide Click Reaction Polymer->Click_Reaction Functional_Polymer Functionalized Polymer Click_Reaction->Functional_Polymer Functional_Molecule Functional Thiol (R-SH) or Azide (R-N3) Functional_Molecule->Click_Reaction caption Polymer Synthesis Workflow

Caption: Workflow for synthesis and functionalization of polymers.

Protocol 1: Synthesis of Poly(2-(4-ethenylphenyl)oxirane) via RAFT Polymerization

This protocol describes the synthesis of a well-defined polymer with pendant oxirane groups using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

Materials:

  • 2-(4-ethenylphenyl)oxirane (monomer)

  • 2-Cyano-2-propyl dodecyl trithiocarbonate (RAFT agent)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous 1,4-dioxane (solvent)

  • Methanol (for precipitation)

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: In a Schlenk flask, dissolve 2-(4-ethenylphenyl)oxirane (e.g., 1.0 g, 6.84 mmol), the RAFT agent (e.g., 23.7 mg, 0.0684 mmol), and AIBN (e.g., 2.25 mg, 0.0137 mmol) in anhydrous 1,4-dioxane (5 mL).

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the sealed flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 12-24 hours).

  • Quenching: Terminate the polymerization by exposing the mixture to air and cooling it in an ice bath.

  • Purification: Precipitate the polymer by adding the reaction mixture dropwise into an excess of cold methanol.

  • Isolation: Collect the polymer by filtration or centrifugation, wash with fresh methanol, and dry under vacuum at room temperature to a constant weight.

  • Characterization: Analyze the polymer by Gel Permeation Chromatography (GPC) to determine molecular weight and dispersity (Đ), and by ¹H NMR to confirm the retention of the oxirane rings.

Protocol 2: Post-Polymerization Modification via Thiol-Epoxide Click Chemistry

This protocol details the functionalization of the synthesized polymer with a thiol-containing molecule.

Materials:

  • Poly(2-(4-ethenylphenyl)oxirane)

  • Thiol-containing molecule of interest (e.g., 1-dodecanethiol for hydrophobicity, thioglycolic acid for carboxyl functionality)

  • Triethylamine (catalyst)

  • Tetrahydrofuran (THF) (solvent)

  • Diethyl ether (for precipitation)

Procedure:

  • Dissolution: Dissolve the poly(2-(4-ethenylphenyl)oxirane) (e.g., 200 mg) in THF (5 mL) in a round-bottom flask.

  • Reagent Addition: Add the thiol-containing molecule (1.2 equivalents per oxirane ring) and triethylamine (0.1 equivalents per oxirane ring) to the polymer solution.

  • Reaction: Stir the mixture at room temperature for 24 hours.

  • Purification: Precipitate the functionalized polymer by adding the reaction mixture to an excess of cold diethyl ether.

  • Isolation and Characterization: Collect the polymer by filtration, wash with diethyl ether, and dry under vacuum. Confirm the successful functionalization using ¹H NMR and FTIR spectroscopy by observing the disappearance of the epoxide signals and the appearance of new signals corresponding to the attached moiety.

Parameter RAFT Polymerization Thiol-Epoxide Modification
Monomer 2-(4-ethenylphenyl)oxiraneN/A
Polymer Backbone Poly(styrene) derivativePoly(styrene) derivative
Pendant Group Oxiraneβ-hydroxy thioether
Reaction Time 12-24 hours24 hours
Temperature 70 °CRoom Temperature
Catalyst N/ATriethylamine

Application II: Bioconjugation and Drug Delivery

The bifunctional nature of 2-(4-ethenylphenyl)oxirane derivatives makes them excellent linkers for bioconjugation, enabling the attachment of biomolecules to surfaces or drug payloads.[7]

Workflow for Bioconjugation

Bioconjugation_Workflow cluster_linker Linker Functionalization cluster_conjugation Payload Conjugation Linker 2-(4-ethenylphenyl)oxirane Reaction1 Thiol-Ene Reaction Linker->Reaction1 Intermediate Biomolecule-S-Linker-Oxirane Reaction1->Intermediate Molecule1 Biomolecule-SH (e.g., Cysteine-containing peptide) Molecule1->Reaction1 Reaction2 Azide-Epoxide Ring Opening Intermediate->Reaction2 Final_Conjugate Biomolecule-S-Linker-Drug Conjugate Reaction2->Final_Conjugate Molecule2 Drug-N3 (Azide-modified payload) Molecule2->Reaction2 caption Bioconjugation Workflow

Caption: Bioconjugation workflow using the bifunctional linker.

Protocol 3: Two-Step Bioconjugation

This protocol outlines a strategy for linking a cysteine-containing peptide to an azide-modified drug molecule using a 2-(4-ethenylphenyl)oxirane derivative as the linker.

Step 1: Thiol-Ene Reaction with a Cysteine-Containing Peptide

Materials:

  • Cysteine-containing peptide

  • 2-(4-ethenylphenyl)oxirane derivative

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (co-solvent)

  • UV lamp (365 nm)

Procedure:

  • Peptide Solution: Dissolve the cysteine-containing peptide in PBS buffer.

  • Linker Addition: Add a solution of the 2-(4-ethenylphenyl)oxirane derivative in a minimal amount of acetonitrile to the peptide solution (1.5 equivalents of linker to peptide).

  • Initiator Addition: Add the photoinitiator to the reaction mixture.

  • Irradiation: Irradiate the solution with a 365 nm UV lamp for 30-60 minutes at room temperature.

  • Purification: Purify the peptide-linker conjugate using reverse-phase HPLC.

  • Characterization: Confirm the conjugation by MALDI-TOF mass spectrometry.

Step 2: Azide-Epoxide Ring Opening with an Azide-Modified Drug

Materials:

  • Purified peptide-linker conjugate

  • Azide-modified drug molecule

  • Aqueous buffer (e.g., borate buffer, pH 8.5)

Procedure:

  • Conjugate Solution: Dissolve the peptide-linker conjugate in the aqueous buffer.

  • Drug Addition: Add the azide-modified drug (2-3 equivalents) to the solution.

  • Reaction: Stir the mixture at 37 °C for 24-48 hours.

  • Purification: Purify the final bioconjugate by size-exclusion chromatography or reverse-phase HPLC.

  • Characterization: Analyze the final product by LC-MS to confirm the successful conjugation of the drug molecule.

Reaction Functional Group Targeted Product Linkage Typical Conditions
Thiol-Ene VinylThioetherUV irradiation, photoinitiator, aqueous buffer
Azide-Epoxide Oxiraneβ-azido alcoholAqueous buffer, pH 8.5, 37 °C

Conclusion: A Versatile Tool for Chemical Innovation

2-(4-Ethenylphenyl)oxirane derivatives stand out as remarkably versatile building blocks for advanced applications in polymer science and bioconjugation. The orthogonal reactivity of the vinyl and oxirane functionalities, addressable through high-efficiency click and click-like reactions, provides a robust platform for modular synthesis. The protocols detailed in this guide offer a starting point for researchers to explore the potential of these bifunctional linkers in creating novel materials and therapeutics. As the field of click chemistry continues to expand, the utility of such multi-functional scaffolds will undoubtedly grow, paving the way for new innovations in drug development and materials design.

References

  • Fringuelli, F., Pizzo, F., & Vaccaro, L. (2003). Ring Opening of Epoxides with Sodium Azide in Water. A Regioselective pH-Controlled Reaction. The Journal of Organic Chemistry, 68(22), 8248–8251. [Link]

  • Tasdelen, M. A., & Yagci, Y. (2013). Thiol-epoxy ‘click’ chemistry: a focus on molecular attributes in the context of polymer chemistry. Chemical Communications, 49(82), 9377-9379. [Link]

  • Justus, K. M., & La, Y. (2019). Functionalization-Induced Self-Assembly Under Ambient Conditions via Thiol-Epoxide “Click” Chemistry. ACS Macro Letters, 8(10), 1279–1284. [Link]

  • Lowe, A. B. (2010). Thiol-ene “click” chemistry. Polymer Chemistry, 1(1), 17-36. [Link]

  • Kade, M. J., Burke, D. J., & Hawker, C. J. (2010). The power of thiol-ene chemistry. Journal of Polymer Science Part A: Polymer Chemistry, 48(4), 743-750. [Link]

  • American Chemical Society. (2022). Ring opening of an epoxide with thiols for drug discovery. [Link]

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • Parmeggiani, F., & Gotor-Fernández, V. (2011). One pot 'click' reactions: tandem enantioselective biocatalytic epoxide ring opening and [3+2] azide alkyne cycloaddition. Chemical Communications, 47(32), 9075-9077. [Link]

  • ResearchGate. (2019). Epoxide 17 opening with sodium azide and (i) azide click‐chemistry... [Link]

  • Li, W., Liu, R., & Li, Y. (2017). Reactivity of Vinyl Epoxides/Oxetanes/Cyclopropanes toward Arynes: Access to Functionalized Phenanthrenes. The Journal of Organic Chemistry, 82(17), 9239–9247. [Link]

  • Shu, S., et al. (2013). “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths. Journal of Chromatography A, 1271(1), 106-111. [Link]

  • Royal Society of Chemistry. (2019). A thiol–ene click reaction with preservation of the Si–H bond: a new approach for the synthesis of functional organosilicon compounds. [Link]

  • Marmara University. (2019). Theoretical investigation of thiol-ene click reactions: A DFT perspective. [Link]

  • D'Arcy, B., & O'Donoghue, A. C. (2014). Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. Molecules, 19(11), 18990-19013. [Link]

  • Mateo, C., et al. (2003). Novel bifunctional epoxy/thiol-reactive support to immobilize thiol containing proteins by the epoxy chemistry. Biomacromolecules, 4(6), 1661-1666. [Link]

  • Chem-Station. (2016). Bioconjugation. [Link]

  • Brezinski, M. L., & Wedler, H. B. (2023). Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. International Journal of Molecular Sciences, 24(17), 13444. [Link]

  • Osaka University. (n.d.). The University of Osaka Institutional Knowledge Archive : OUKA. [Link]

  • Figshare. (2010). Vinyl Sulfone Bifunctional Tag Reagents for Single-Point Modification of Proteins. [Link]

  • Royal Society of Chemistry. (2017). Cu-catalyzed cross-coupling reactions of vinyl epoxide with organoboron compounds: access to homoallylic alcohols. [Link]

  • Google Patents. (n.d.). EP0000535B1 - Process for the preparation of vinyl oxiranes substituted by halogen.
  • European Patent Office. (2002). PROCESS FOR PRODUCING OXIRANE COMPOUND - EP 1216998 A1. [Link]

  • Osaka University. (n.d.). Copolymerizability Evaluation in Cationic Vinyl-Addition and Ring-Opening Copolymerization of Vinyl Ethers and Oxiranes. [Link]

  • Semantic Scholar. (1996). Anionic polymerization of oxirane in the presence of the polyiminophosphazene base t-Bu-P4. [Link]

  • RadTech. (n.d.). Combining oxiranes and oxetanes to enhance kinetics and improve physical properties. [Link]

  • ResearchGate. (2025). Preparation of Vinylphenols from 2- and 4-Hydroxybenzaldehydes. [Link]

Sources

Application Notes and Protocols: Grafting 2-(4-ethenylphenyl)oxirane onto Cellulose Nanocrystals

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Convergence of Natural Polymers and Functional Monomers

Cellulose nanocrystals (CNCs) have emerged as a highly promising nanomaterial derived from the most abundant biopolymer on Earth.[1][2][3] Their exceptional mechanical properties, high surface area, and biocompatibility make them attractive for a myriad of applications, including drug delivery, tissue engineering, and reinforcing agents in nanocomposites.[2][3][4] However, the inherent hydrophilicity of CNCs often limits their compatibility with hydrophobic polymer matrices and biological environments.[5] To overcome this challenge, surface modification of CNCs is crucial to tailor their properties for specific applications.[1][3][5]

This document provides a detailed guide for the chemical grafting of 2-(4-ethenylphenyl)oxirane onto the surface of cellulose nanocrystals. This specific modification is of significant interest as it introduces two key functional groups: an epoxide and a vinyl group. The epoxide ring can be opened under acidic or basic conditions, providing a reactive site for further functionalization or covalent linkage to drug molecules.[6][7][8] The vinyl group offers a platform for polymerization reactions, enabling the growth of polymer chains from the CNC surface or cross-linking within a composite material.[9]

The protocol outlined herein is based on an acid-catalyzed ring-opening reaction of the epoxide with the hydroxyl groups on the surface of the CNCs. This "grafting to" approach provides a robust method for creating functionalized CNCs with a high degree of control over the surface chemistry.

Reaction Mechanism and Scientific Rationale

The core of this protocol lies in the acid-catalyzed ring-opening of the epoxide group of 2-(4-ethenylphenyl)oxirane by the surface hydroxyl groups of cellulose nanocrystals.

The Role of Acid Catalysis

In an acidic environment, the oxygen atom of the epoxide ring is protonated, forming a more reactive intermediate.[6][7] This protonation weakens the C-O bonds of the epoxide ring, making it more susceptible to nucleophilic attack.[7][10] The hydroxyl groups on the surface of the CNCs act as nucleophiles, attacking one of the carbon atoms of the protonated epoxide ring.[6] This results in the opening of the ring and the formation of a covalent ether linkage between the CNC and the 2-(4-ethenylphenyl) moiety.

The acid-catalyzed mechanism favors the attack at the more substituted carbon of the epoxide, following a mechanism that has characteristics of both S_N_1 and S_N_2 reactions.[6][7][10] This regioselectivity ensures a consistent and predictable modification of the CNC surface.

Visualizing the Reaction Pathway

The following diagram illustrates the acid-catalyzed grafting of 2-(4-ethenylphenyl)oxirane onto a cellulose nanocrystal.

Grafting_Mechanism cluster_reactants Reactants cluster_catalysis Acid Catalysis cluster_reaction Nucleophilic Attack & Ring Opening CNC {Cellulose Nanocrystal (CNC) | -OH} Protonation {Protonation of Epoxide | H+} Epoxide {2-(4-ethenylphenyl)oxirane | O(CH)CH-Ph-CH=CH2} Epoxide->Protonation H+ Protonated_Epoxide {Protonated Epoxide | +OH(CH)CH-Ph-CH=CH2} Protonation->Protonated_Epoxide Attack Nucleophilic Attack Protonated_Epoxide->Attack CNC-OH Grafted_CNC {Grafted CNC | -O-CH(CH2OH)-Ph-CH=CH2} Attack->Grafted_CNC

Caption: Acid-catalyzed grafting of 2-(4-ethenylphenyl)oxirane onto CNCs.

Detailed Experimental Protocols

This section provides a step-by-step guide for the synthesis and purification of 2-(4-ethenylphenyl)oxirane-grafted cellulose nanocrystals.

Materials and Reagents
ReagentGradeSupplier (Example)
Cellulose Nanocrystals (CNCs)Aqueous suspensionVaries
2-(4-ethenylphenyl)oxirane≥97%Sigma-Aldrich
TolueneAnhydrous, ≥99.8%Sigma-Aldrich
p-Toluenesulfonic acid (p-TsOH)≥98.5%Sigma-Aldrich
EthanolReagent gradeFisher Scientific
Deionized (DI) waterHigh purityIn-house
Synthesis of 2-(4-ethenylphenyl)oxirane

While commercially available, 2-(4-ethenylphenyl)oxirane can be synthesized from 4-vinylbenzyl chloride. A common method involves the reaction of 4-vinylbenzyl chloride with a base to form the epoxide. For the purpose of this protocol, we will assume the use of a commercially available product.

Protocol for Grafting 2-(4-ethenylphenyl)oxirane onto CNCs
  • CNC Dispersion: Disperse a known weight of cellulose nanocrystals in anhydrous toluene to achieve a concentration of approximately 1 mg/mL. Sonication may be required to achieve a uniform dispersion.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the CNC-toluene suspension.

  • Addition of Reagents:

    • Add 2-(4-ethenylphenyl)oxirane to the flask. The molar ratio of epoxide to the anhydroglucose units of cellulose should be optimized, but a starting point of 10:1 is recommended.

    • Add the acid catalyst, p-toluenesulfonic acid (p-TsOH), to the reaction mixture. A catalytic amount (e.g., 1-5 mol% relative to the epoxide) is typically sufficient.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Centrifuge the mixture to separate the functionalized CNCs from the reaction medium.

    • Wash the product repeatedly with toluene and then with ethanol to remove any unreacted epoxide and catalyst.

    • Finally, wash the product with deionized water.

  • Drying: Dry the purified grafted CNCs, for instance by lyophilization (freeze-drying), to obtain a fine powder.

Experimental Workflow Diagram

Experimental_Workflow start Start dispersion Disperse CNCs in Toluene start->dispersion setup Set up Reaction Flask dispersion->setup add_reagents Add 2-(4-ethenylphenyl)oxirane and p-TsOH setup->add_reagents reaction Heat and Stir (80-90°C, 24-48h) under Inert Atmosphere add_reagents->reaction cool Cool to Room Temperature reaction->cool centrifuge Centrifuge and Separate cool->centrifuge wash_toluene Wash with Toluene centrifuge->wash_toluene wash_ethanol Wash with Ethanol wash_toluene->wash_ethanol wash_water Wash with DI Water wash_ethanol->wash_water dry Lyophilize (Freeze-dry) wash_water->dry end Grafted CNCs dry->end

Caption: Overall experimental workflow for grafting CNCs.

Characterization of Grafted Cellulose Nanocrystals

Thorough characterization is essential to confirm the successful grafting and to understand the properties of the modified CNCs.

Spectroscopic Analysis
  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a primary technique to confirm the presence of the grafted molecules. Look for the appearance of new peaks corresponding to the aromatic C=C stretching of the phenyl ring (around 1600 cm⁻¹) and the C-H out-of-plane bending of the vinyl group (around 910 and 990 cm⁻¹). A decrease in the intensity of the broad O-H stretching band (around 3400 cm⁻¹) of cellulose can also indicate the consumption of hydroxyl groups.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state ¹³C NMR can provide more detailed structural information. New signals corresponding to the aromatic and vinyl carbons of the grafted moiety will be present in the spectrum of the modified CNCs.

Thermal Analysis
  • Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the modified CNCs and to estimate the grafting density. The grafted CNCs are expected to exhibit a different thermal degradation profile compared to unmodified CNCs.[12] The weight loss at different temperature ranges can be correlated to the amount of grafted material.

Morphological and Structural Analysis
  • Transmission Electron Microscopy (TEM) / Atomic Force Microscopy (AFM): These techniques are used to visualize the morphology of the CNCs and to ensure that the grafting process has not significantly altered their rod-like structure.[12]

  • X-ray Diffraction (XRD): XRD analysis is performed to assess the crystallinity of the CNCs. The grafting reaction primarily occurs on the surface of the nanocrystals, and therefore, the crystalline core should remain largely intact.[4]

Quantitative Data Summary
ParameterUnmodified CNCs (Typical)Grafted CNCs (Expected)Characterization Technique
Degree of Substitution (DS) N/AVaries (e.g., 0.1 - 0.5)Elemental Analysis, NMR
Thermal Degradation Onset ~250-300 °CPotentially altered depending on grafting densityTGA
Crystallinity Index High (e.g., >70%)Should remain high, with a possible slight decreaseXRD
Surface Hydrophobicity HydrophilicIncreased hydrophobicityContact Angle Measurement

Applications in Drug Development and Beyond

The successful grafting of 2-(4-ethenylphenyl)oxirane onto cellulose nanocrystals opens up a wide range of possibilities in various scientific fields:

  • Drug Delivery: The reactive epoxide and vinyl groups can be used to conjugate drug molecules, targeting ligands, or imaging agents to the CNCs.[2] This allows for the development of sophisticated drug delivery systems with enhanced efficacy and reduced side effects.

  • Bio-based Nanocomposites: The vinyl-functionalized CNCs can be incorporated into polymer matrices and subsequently cross-linked to create high-performance nanocomposites with improved mechanical and thermal properties.[1]

  • Tissue Engineering: The modified CNCs can be used to create scaffolds with tailored surface properties that can promote cell adhesion and proliferation.

Conclusion

This guide provides a comprehensive framework for the successful grafting of 2-(4-ethenylphenyl)oxirane onto cellulose nanocrystals. By understanding the underlying reaction mechanism and following the detailed protocols, researchers can create novel functionalized nanomaterials with broad applicability in drug development, materials science, and beyond. The key to success lies in careful control of the reaction conditions and thorough characterization of the final product.

References

  • Boujemaoui, A., et al. (2015). Preparation and characterization of functionalized cellulose nanocrystals. Carbohydrate Polymers, 115, 457-464. Available from: [Link]

  • Chen, Y., et al. (2019). High-Yield Synthesis of Functionalized Cellulose Nanocrystals for Nano-Biocomposites. ACS Applied Materials & Interfaces, 11(17), 16071-16081. Available from: [Link]

  • Eyley, S., & Thielemans, W. (2014). Surface modification of cellulose nanocrystals. Nanoscale, 6(16), 9264-9277.
  • Forte, A. E., et al. (2021). Chemically Functionalized Cellulose Nanocrystals as Reactive Filler in Bio-Based Polyurethane Foams. Polymers, 13(15), 2568. Available from: [Link]

  • Ghasemlou, M., et al. (2017). Surface Chemical Functionalization of Cellulose Nanocrystals by 3-aminopropyltriethoxysilane. Cellulose, 24(10), 4235-4247. Available from: [Link]

  • Kedzior, S. A., et al. (2018). UV-Absorbing Cellulose Nanocrystals as Functional Reinforcing Fillers in Poly(vinyl chloride) Films. ACS Applied Nano Materials, 1(1), 384-394. Available from: [Link]

  • Maji, P. K., & De, S. K. (2012). Surface modification of the cellulose nanocrystals through vinyl silane grafting. Journal of Applied Polymer Science, 123(6), 3469-3475. Available from: [Link]

  • Peng, B., et al. (2011). Applications of Cellulose Nanocrystals: A Review. Cellulose, 18(5), 1147-1166. Available from: [Link]

  • Pocker, Y., & Ronald, B. P. (1970). The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides. A Reinterpretative Review. CHIMIA International Journal for Chemistry, 24(10), 370-374.
  • Sharpless, K. B., et al. (1983). Synthesis of the Enantiomers of erythro-2-Oxiranyl-1,4-benzodioxan. Tetrahedron Letters, 24(25), 2631-2634.
  • Siqueira, G., Bras, J., & Dufresne, A. (2010). Cellulose Nanocrystals as Reinforcement of Poly(vinyl alcohol) Nanocomposites. Journal of Macromolecular Science, Part B, 49(5), 877-888. Available from: [Link]

  • Smith, J. G. (2015). Opening of Epoxides With Acid. Master Organic Chemistry. Available from: [Link]

  • Khan Academy. (n.d.). Ring opening reactions of epoxides: Acid-catalyzed. Khan Academy. Available from: [Link]

  • Google Patents. (n.d.). CN102432566B - 2-(4-phenoxyphenyl)oxirane and preparation method and application thereof.
  • Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of Epoxide Reactions. Chemical Reviews, 59(4), 737-799.
  • American Elements. (n.d.). 2-(4-ethylphenyl)oxirane. Available from: [Link]

  • Syntex Research. (n.d.). Synthesis of the Enantiomers of Erythro-2-Oxiranyl-1. 4-Benzodioxan. Available from: [Link]

  • Google Patents. (n.d.). WO1995011230A1 - Process for the preparation of an oxirane, aziridine or cyclopropane.
  • Habibi, Y., et al. (2008). Surface Grafting of Cellulose Nanocrystals with Poly(ethylene oxide) in Aqueous Media. Biomacromolecules, 9(7), 1974-1980. Available from: [Link]

  • Popa, A., et al. (2023). Sustainable Ring-Opening Reactions of Epoxidized Linseed Oil in Heterogeneous Catalysis. Catalysts, 13(3), 488. Available from: [Link]

  • PrepChem. (n.d.). Synthesis of 2-(2-methoxyphenyl)oxirane. Available from: [Link]

  • Lalanne Tisne, M., et al. (2022). Cellulose nanocrystals modification by grafting from ring opening polymerization of a cyclic carbonate. Carbohydrate Polymers, 295, 119840. Available from: [Link]

  • Ghasemlou, M., et al. (2026). A Green Approach to Surface Modification of Cellulose Nanocrystals via Grafting of Poly(2-hydroxyethyl methacrylate) and Development of Polybutylene–Adipate–Terephthalate-Based Nanocomposites. Polymers, 18(5), 789. Available from: [Link]

  • Yoshioka, T., et al. (2025). Steric stabilization of cellulose nanocrystals by dextran grafting. Cellulose, 32(6), 3983-3994. Available from: [Link]

  • Tisne, M. L., et al. (2022). Cellulose nanocrystals modification by grafting from ring opening polymerization of a cyclic carbonate. Policy Commons. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilizing 2-(4-Ethenylphenyl)oxirane During Storage

Author: BenchChem Technical Support Team. Date: April 2026

Overview & Mechanistic Causality

2-(4-ethenylphenyl)oxirane (CAS 10431-61-5) is a highly reactive, dual-functional monomer widely utilized in the synthesis of advanced cross-linked networks and functionalized polymers . However, its dual reactivity makes it exceptionally prone to premature auto-polymerization.

To successfully stabilize this monomer, researchers must address two independent degradation pathways:

  • Vinyl Group Auto-Polymerization: The styrenic double bond undergoes free-radical polymerization triggered by thermal energy, UV exposure, or trace peroxides.

  • Oxirane Ring-Opening Polymerization: The epoxide ring is highly susceptible to cationic or anionic ring-opening catalyzed by trace moisture, Lewis acids, or alkaline glass surfaces .

AutoPolymerization cluster_vinyl Vinyl Group (Styrenic) cluster_oxirane Oxirane Ring (Epoxide) Monomer 2-(4-ethenylphenyl)oxirane (Dual-Functional Monomer) Radical Free-Radical Polymerization Trigger: Heat, UV, Peroxides Monomer->Radical Initiates Cationic Ring-Opening Polymerization Trigger: Acids, Bases, H2O Monomer->Cationic Initiates Inhibitor Mitigation: MEHQ / TBC Requires Trace O2 Radical->Inhibitor Blocked by Storage Optimal Storage: -20°C, Amber Glass, Dry Air Inhibitor->Storage Integrated into Passivation Mitigation: Neutral Glass Strictly Anhydrous Cationic->Passivation Blocked by Passivation->Storage Integrated into

Dual-pathway auto-polymerization mechanisms of 2-(4-ethenylphenyl)oxirane and targeted mitigations.

Troubleshooting Guide

Q: My monomer completely gelled inside the glovebox, even though it was stored at 4°C under pure Argon. Why did this happen? A: This is the most common storage error. Commercially sourced vinyl monomers are typically stabilized with phenolic antioxidants like MEHQ (Monomethyl ether of hydroquinone) or TBC (4-tert-butylcatechol). These inhibitors are not active on their own; they absolutely require the presence of dissolved oxygen to form the stable quinone radicals that scavenge propagating alkyl radicals . By storing the monomer under a 100% inert Argon atmosphere, you starved the inhibitor of oxygen, rendering it useless and allowing free-radical auto-polymerization to proceed unchecked. Solution: Store the monomer under a headspace of clean, dry air (or a 90% N2 / 10% O2 blend) rather than pure inert gas.

Q: The monomer is still liquid, but it has turned cloudy and its viscosity has increased. What is the cause? A: Cloudiness indicates the formation of insoluble polyether oligomers or diols, caused by moisture ingress or contact with an alkaline surface. Standard soda-lime glass contains surface hydroxyls and trace alkali metals that can act as Lewis bases, initiating ring-opening polymerization of the oxirane group . Solution: Transfer the monomer to a passivated, neutral borosilicate glass vial or a PTFE container. Ensure the headspace is strictly anhydrous.

Self-Validating Experimental Protocols

To guarantee the integrity of your monomer, follow this self-validating workflow for long-term storage preparation.

Protocol: Preparing 2-(4-Ethenylphenyl)oxirane for Long-Term Storage

Step 1: Inhibitor Concentration Adjustment

  • Action: Add 100–200 ppm of MEHQ to the neat monomer.

  • Causality: MEHQ provides a radical sink to prevent styrenic polymerization.

  • Self-Validation Check: Take a 10 µL aliquot, dilute in spectrophotometric-grade methanol, and measure the UV-Vis absorbance at 290 nm. A distinct peak confirms the active presence of MEHQ.

Step 2: Container Passivation and Drying

  • Action: Wash a Type I neutral borosilicate amber glass vial with 0.1 M HCl, rinse thoroughly with LC-MS grade water, and bake at 150°C for 4 hours.

  • Causality: The acid wash neutralizes trace alkaline sites on the glass that catalyze epoxide ring-opening. Amber glass blocks UV light, preventing photo-initiation of radicals [[1]]([Link]).

  • Self-Validation Check: Rinse the cooled vial with anhydrous acetonitrile and run a Karl Fischer titration on the wash. The moisture content must be <50 ppm before adding the monomer.

Step 3: Atmospheric Control

  • Action: Purge the vial's headspace with a certified "Dry Air" mixture (containing ~20% O2 and <10 ppm H2O) before sealing with a PTFE-lined cap.

  • Causality: The oxygen activates the MEHQ [[2]]([Link]), while the lack of moisture protects the oxirane ring.

  • Self-Validation Check: Insert a reversible cobalt-chloride moisture indicator strip into the secondary storage desiccator. It must remain strictly blue (anhydrous).

Step 4: Thermal Quenching

  • Action: Store the sealed vial at -20°C in an explosion-proof freezer.

  • Causality: Low temperatures drastically reduce the kinetic energy available for both radical initiation and cationic ring-opening.

  • Self-Validation Check: Perform monthly 1H-NMR (in CDCl3). Validate stability by ensuring the integration ratio of the vinyl protons (δ 5.2–5.8 ppm) to the oxirane protons (δ 2.7–3.8 ppm) remains perfectly 1:1, with no broadening of peaks (which would indicate oligomerization).

Quantitative Data: Storage Conditions vs. Stability

The following table summarizes the causal relationship between storage parameters and the expected shelf life of 2-(4-ethenylphenyl)oxirane.

Storage TempInhibitor (MEHQ)Headspace AtmosphereContainer TypeExpected Shelf LifePrimary Failure Mode
25°C (RT)0 ppmAmbient AirClear Glass< 48 HoursFree-Radical Gelation
25°C (RT)200 ppmPure ArgonAmber Glass< 1 WeekFree-Radical Gelation
4°C100 ppmAmbient AirSoda-Lime Glass1–2 MonthsEpoxide Ring-Opening
-20°C 100 ppm Dry Air Passivated Amber > 12 Months Stable (No Failure)

Frequently Asked Questions (FAQs)

Q: How do I remove the MEHQ inhibitor right before my polymerization experiment? A: Pass the required volume of the monomer through a short column of basic alumina (Brockmann Grade I) immediately prior to use. Self-Validation: Run the eluted monomer through a UV-Vis spectrometer; the disappearance of the 290 nm peak confirms complete removal of MEHQ. Proceed with your reaction immediately, as the monomer is now completely unprotected.

Q: Can I use BHT (Butylated hydroxytoluene) instead of MEHQ? A: While BHT is a common antioxidant, MEHQ is strongly preferred for styrenic/vinyl monomers. BHT is highly sterically hindered and acts primarily as an oxygen scavenger rather than a direct carbon-centered radical scavenger. MEHQ, in the presence of trace oxygen, is kinetically much faster at terminating the specific alkyl radicals generated by the vinyl group of 2-(4-ethenylphenyl)oxirane.

Q: I suspect my batch has already partially polymerized. Can I rescue it? A: If the monomer has only slightly oligomerized (indicated by a minor viscosity increase but no solid gel), you can attempt a vacuum distillation (e.g., Kugelrohr distillation) at highly reduced pressure (<0.1 mmHg) to keep the temperature as low as possible. Warning: You must add a non-volatile inhibitor (like TBC) to the distillation pot prior to heating to prevent explosive auto-polymerization during the distillation process.

References

  • Long-term storage stability studies of vinyl ester resins using commercial antioxidant polymerisation inhibitors. Loughborough University.[Link]

  • Controlled radical polymerization of a styrenic sulfonium monomer and post-polymerization modifications. ResearchGate.[Link]

  • Long-Term Storage Stability of Epoxides Derived from Vegetable Oils and Their Methyl Esters. ACS Publications. [Link]

Sources

Technical Support Center: Removal of Unreacted 2-(4-Ethenylphenyl)oxirane from Polymer Matrices

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, materials scientists, and drug development professionals who need to rigorously purify polymer matrices synthesized with or functionalized by 2-(4-ethenylphenyl)oxirane (CAS 10431-61-5)[1].

Because this bifunctional monomer possesses both a polymerizable styrene derivative and a highly reactive epoxide ring, its orthogonal reactivity is highly valued in advanced materials[2]. However, this same dual reactivity makes the unreacted monomer a critical contamination risk in biomedical and pharmaceutical applications.

Material Context & Mechanistic Challenges

Residual 2-(4-ethenylphenyl)oxirane is notoriously difficult to remove due to its relatively high molecular weight (146.19 g/mol ) and the strong dipole-dipole interactions induced by its polar epoxide group. If left in the matrix, the epoxide ring can undergo unwanted nucleophilic attack by Active Pharmaceutical Ingredients (APIs) or biological tissues, leading to toxicity, API degradation, or uncontrolled matrix crosslinking.

ReactivityRisks Monomer Residual Monomer 2-(4-ethenylphenyl)oxirane API Active Pharmaceutical Ingredient (e.g., Amines) Monomer->API Nucleophilic Attack Polymer Polymer Matrix Monomer->Polymer Radical Activation Toxicity In vivo Toxicity (Tissue Alkylation) Monomer->Toxicity Leaching Degradation API Degradation (Epoxide Ring-Opening) API->Degradation Crosslinking Unwanted Crosslinking (Matrix Embrittlement) Polymer->Crosslinking

Mechanistic pathways illustrating the risks of residual 2-(4-ethenylphenyl)oxirane in polymers.

Troubleshooting FAQs

Q: Why is 2-(4-ethenylphenyl)oxirane difficult to remove using standard thermal vacuum drying? A: High-vacuum drying relies on monomer volatility. While effective for lighter molecules, applying excessive heat to volatilize 2-(4-ethenylphenyl)oxirane often exceeds the polymer's glass transition temperature ( Tg​ ). This causes the polymer to fuse or sinter, permanently trapping the monomer inside[3]. Furthermore, excessive heat can trigger auto-polymerization of the vinyl group or thermal ring-opening of the epoxide. Always keep drying temperatures strictly below the polymer's Tg​ [3].

Q: During dissolution-precipitation, my polymer forms a sticky mass instead of a fine powder. How do I fix this? A: This occurs when the precipitation kinetics are too fast or the anti-solvent temperature is too high. When the polymer precipitates as a sticky mass, it encapsulates pockets of solvent and unreacted monomer[3]. To resolve this, cool the anti-solvent (e.g., to -20°C) to promote the formation of a finer precipitate, and add the polymer solution dropwise under vigorous, high-shear stirring[3].

Q: How do I definitively validate that the monomer is completely removed? A: A self-validating system requires orthogonal analytical techniques. As discussed by experts on [4], you should perform solvent extraction on the purified matrix followed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) of the extract. Complement this with 1 H-NMR of the dried polymer to confirm the absence of characteristic epoxide protons (approx. 2.7–3.2 ppm) and vinyl protons (5.2–6.7 ppm).

Q: Can industrial scale-up utilize vapor stripping for this monomer? A: Yes. For large-scale polymerization slurries, mixing the slurry with a solvent in vapor form at elevated temperatures (115°C to 150°C) can effectively vaporize off substantially all remaining unreacted monomers, as detailed in [5]. However, this is generally reserved for matrices that can withstand high thermal loads without degrading.

Validated Experimental Protocols

To ensure scientific integrity, the following step-by-step methodologies are designed as self-validating systems . Do not proceed to downstream applications until the internal validation step is passed.

Protocol A: High-Shear Dissolution-Precipitation (For Soluble Polymers)

This protocol leverages differential solubility to partition the monomer into an anti-solvent phase.

  • Dissolution: Dissolve the crude polymer in a minimal volume of a good solvent (e.g., Tetrahydrofuran or Dichloromethane) to achieve a 10–15% w/v solution.

    • Causality: Maintaining a low viscosity prevents the physical entanglement of polymer chains from inhibiting the diffusion of the monomer during the precipitation phase.

  • Anti-Solvent Preparation: Chill a 10-fold volumetric excess of an anti-solvent (e.g., Methanol or Isopropanol) to -20°C.

    • Causality: 2-(4-ethenylphenyl)oxirane is highly soluble in alcohols, whereas the polymer is not. Chilling the anti-solvent slows down the agglomeration rate of the polymer, preventing the formation of a sticky mass[3].

  • High-Shear Precipitation: Add the polymer solution dropwise into the chilled anti-solvent under vigorous stirring (>500 rpm).

  • Isolation & Washing: Filter the fine precipitate using a Büchner funnel. Wash the filter cake with three distinct volumes of fresh, cold anti-solvent to flush away surface-adhered monomer.

  • Vacuum Drying: Dry the polymer under high vacuum (< 1 mbar) at a temperature at least 10°C below the polymer's Tg​ [3].

  • Validation (Critical Checkpoint): Take a 10 mg aliquot of the dried polymer, dissolve in CDCl 3​ , and perform 1 H-NMR. The process is validated only if the epoxide and vinyl proton signals are undetectable relative to the polymer backbone. If signals persist, repeat Steps 1-5.

Protocol B: Supercritical Fluid Extraction (For Crosslinked/Insoluble Matrices)

Ideal for biomedical implants and hydrogels where toxic solvent residues must be avoided.

  • Matrix Preparation: Load the crosslinked polymer matrix into the high-pressure vessel of a Supercritical Fluid Extraction (SFE) system.

  • Pressurization: Pressurize the system with CO 2​ to 150–200 bar and heat to 40°C to achieve the supercritical state (scCO 2​ ).

    • Causality: scCO 2​ possesses gas-like diffusivity and liquid-like density, allowing it to penetrate deep into crosslinked matrices without swelling or dissolving the polymer backbone.

  • Co-solvent Addition: Introduce 5% v/v Ethanol as a modifier into the scCO 2​ stream.

    • Causality: Pure scCO 2​ is highly non-polar. The addition of a polar modifier disrupts the dipole-dipole interactions between the monomer's epoxide ring and the polymer matrix, drastically increasing extraction efficiency.

  • Dynamic Extraction: Flow the scCO 2​ /Ethanol mixture dynamically through the vessel for 120 minutes.

  • Depressurization & Validation: Vent the effluent gas through an inline solvent trap. Analyze the trap solvent via HPLC[4]. The extraction is validated as complete only when the monomer concentration in the effluent asymptotes to the baseline Limit of Detection (LOD).

ExtractionWorkflow Start Assess Polymer Matrix Solubility Soluble Soluble Polymer Start->Soluble Insoluble Crosslinked / Insoluble Start->Insoluble Precip Dissolution-Precipitation (High-Shear) Soluble->Precip SFE Supercritical CO2 Extraction (+ Co-solvent) Insoluble->SFE Analyze Quantify Residuals (GC-MS / 1H-NMR) Precip->Analyze SFE->Analyze Pass < 10 ppm Monomer Validation Complete Analyze->Pass Yes Fail > 10 ppm Monomer Optimize Parameters Analyze->Fail No Fail->Start

Decision tree and self-validating workflow for monomer removal and residual quantification.

Quantitative Performance Data

The efficiency of removing unreacted monomer varies significantly based on the technique applied. The table below summarizes the expected performance metrics for isolating 2-(4-ethenylphenyl)oxirane from standard polymer matrices.

Purification MethodTypical Monomer Removal Efficiency (%)Achievable Residual Monomer (ppm)Polymer Degradation RiskBest Application Use-Case
Dissolution-Precipitation 95.0 – 99.0%< 50 ppmLowLinear or highly soluble polymers
Soxhlet Extraction 85.0 – 95.0%< 500 ppmMedium (Thermal risk)Robust, crosslinked industrial matrices
High-Vacuum Drying Variable> 1000 ppmHigh (If heated above Tg​ )Highly volatile impurities only
Supercritical CO 2​ (SFE) > 99.9%< 10 ppmVery LowBiomedical implants & drug delivery

References

  • Title: US4218358A - Process for removing unreacted monomers from polymerization slurries. Source: Google Patents.
  • Title: How to characterize residual monomer content in polymer blends? Source: ResearchGate. URL:[Link]

  • Title: A Hafnium-Based Metal–Organic Framework as a Nature-Inspired Tandem Reaction Catalyst. Source: Journal of the American Chemical Society. URL:[Link]

Sources

Optimizing reaction temperature for 2-(4-ethenylphenyl)oxirane epoxide ring opening

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As Senior Application Scientists, we frequently receive troubleshooting requests regarding the epoxide ring opening of 2-(4-ethenylphenyl)oxirane (also known as 4-vinylstyrene oxide or 4-VSO).

This molecule presents a unique chemoselectivity challenge: it contains both a highly strained oxirane (epoxide) ring and a highly reactive ethenyl (vinyl) group. The core of almost all experimental failures with this substrate lies in temperature mismanagement . While the epoxide requires activation energy to open, the ethenyl group is highly susceptible to thermal autopolymerization.

This guide provides field-proven insights, mechanistic causality, and validated protocols to help you achieve chemoselective ring opening without destroying your substrate.

Mechanistic Pathway Visualization

To understand how to optimize your reaction, you must first understand the competing thermodynamic and kinetic pathways at play.

G Start 2-(4-ethenylphenyl)oxirane (Bifunctional Substrate) LowTemp T = 20°C - 30°C Catalytic Activation Start->LowTemp Controlled Energy HighTemp T > 70°C Thermal Stress Start->HighTemp Excess Energy RingOpen Chemoselective Epoxide Ring Opening LowTemp->RingOpen Nucleophilic Attack Polymer Vinyl Polymerization (Insoluble Gel) HighTemp->Polymer Radical Initiation RegioAlpha α-Attack (Benzylic) Lewis Acid Catalyzed RingOpen->RegioAlpha Carbocation Stabilization RegioBeta β-Attack (Terminal) Base Catalyzed RingOpen->RegioBeta Steric Approach Control

Reaction pathways for 2-(4-ethenylphenyl)oxirane based on temperature and catalyst.

Troubleshooting FAQs & Support Tickets

Ticket #1042: "My reaction mixture turned into a viscous, insoluble gel after heating to 80 °C."

  • The Causality: You have triggered the thermal autopolymerization of the ethenyl group. Styrene derivatives undergo spontaneous radical formation at elevated temperatures. Furthermore, in anionic environments, the epoxide ring opening forms an alkoxide that can actively terminate living polymer chains, while the vinyl group undergoes rapid addition polymerization[1].

  • The Solution: Abandon thermal driving forces. Drop your reaction temperature to 25 °C. To overcome the activation energy barrier of the epoxide at room temperature, you must utilize a highly active Lewis acid or a high-surface-area catalyst (such as YCl₃ or Zirconium-based MOFs)[2][3].

Ticket #1088: "I am getting an inseparable 50/50 mix of α- and β-regioisomers."

  • The Causality: The regioselectivity of styrene oxide derivatives is a delicate balance between electronic stabilization and steric hindrance[4]. If you are seeing a 50/50 mix, your catalytic system is likely ambiguous (e.g., weak acids at moderate temperatures).

  • The Solution: Force the mechanism down a specific pathway.

    • To isolate the α-isomer (benzylic attack) , use a strong Lewis acid (like YCl₃). The metal coordinates with the epoxide oxygen, polarizing the C–O bond and stabilizing the partial positive charge at the more substituted benzylic position[2].

    • To isolate the β-isomer (terminal attack) , use strong nucleophiles under basic conditions. Without acid pre-activation, the nucleophile will default to an S_N2-like trajectory, attacking the less sterically hindered terminal carbon[4].

Ticket #1105: "My room-temperature reaction is stalling at 30% conversion."

  • The Causality: Your catalyst lacks the turnover frequency required at 25 °C, or your nucleophile is too weak.

  • The Solution: Upgrade your catalyst. Recent literature demonstrates that Graphite Oxide (GO) can achieve 86% conversion in just 15 minutes at room temperature[5]. Alternatively, MIP-202(Zr) MOFs achieve 99% conversion in 25 minutes due to cooperative Brønsted/Lewis acid sites that drastically enhance epoxide activation[3].

Quantitative Data: Catalyst & Temperature Optimization

To aid in your experimental design, we have synthesized the kinetic and thermodynamic data for the ring-opening of styrene oxide derivatives across various catalytic systems. Notice how modern catalysts eliminate the need for elevated temperatures.

Catalyst SystemNucleophileTemp (°C)TimeConversion / YieldRegioselectivity (α:β)Ref
YCl₃ (1 mol%) Aniline251.5 h> 90%95:5 (Strong α-preference)[2]
MIP-202(Zr) MOF (5 mg) Methanol2525 min99%α-preference[3]
Graphite Oxide (10 mg) Aniline2515 min86%α-preference[5]
Amberlyst A-21 Cyanide2512.0 h> 40%β-preference[6]
Cr-Tetraphenylporphyrin Carboxylic Acid70> 2.0 hVariable2:3 to 3:2 (Temp dependent)[7]

Note: For 2-(4-ethenylphenyl)oxirane, any protocol requiring > 50 °C should be strictly avoided to prevent vinyl polymerization.

Validated Experimental Protocol

The following methodology is a self-validating system designed to achieve chemoselective ring opening of 2-(4-ethenylphenyl)oxirane at room temperature, preserving the ethenyl group for downstream functionalization.

Protocol: Chemoselective Room-Temperature α-Aminolysis

Objective: Open the epoxide ring with an amine nucleophile via Lewis acid catalysis without triggering vinyl polymerization.

Step 1: System Preparation Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere. Causality: Eliminating ambient moisture prevents competitive hydrolysis of the highly activated Lewis acid-epoxide complex.

Step 2: Reagent Loading Add 2-(4-ethenylphenyl)oxirane (1.0 mmol) and your chosen amine nucleophile (e.g., aniline, 1.0 mmol) to the flask. If the amine is solid, dissolve the reagents in 2.0 mL of anhydrous dichloromethane.

Step 3: Catalyst Introduction & Temperature Control Place the flask in a temperature-controlled water bath set strictly to 25 °C . Add 1 mol% YCl₃ (or 10 mg of Graphite Oxide)[2][5]. Causality: The catalyst immediately lowers the LUMO energy of the epoxide. By strictly locking the temperature at 25 °C, you provide enough ambient energy for the nucleophilic attack while remaining far below the thermal initiation threshold of the ethenyl group.

Step 4: Self-Validating Monitoring Stir vigorously for 30–60 minutes. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) eluent system. The protocol validates itself when the higher-R_f epoxide spot completely disappears, replaced by a highly polar, UV-active β-amino alcohol spot near the baseline.

Step 5: Quenching and Isolation Dilute the reaction mixture with 15 mL of diethyl ether. Wash the organic layer with brine (2 x 10 mL). Causality: The brine wash effectively quenches the Lewis acid catalyst and partitions any unreacted polar amine into the aqueous phase.

Step 6: Concentration Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Critical: Ensure the rotary evaporator water bath does not exceed 30 °C during solvent removal to prevent concentration-induced oligomerization of the product.

References
  • YCl₃-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. MDPI. Available at:[Link]

  • Optimization of ring-opening of styrene epoxide employing Amberlyst A-21. ResearchGate. Available at:[Link]

  • Dendritic Polystyrene with Hydroxyl-Functionalized Branch Points by Convergent Living Anionic Polymerization. Macromolecules (ACS Publications). Available at:[Link]

  • Effect of temperature for the methanolysis of styrene oxide (MIP-202(Zr)). ResearchGate. Available at:[Link]

  • Graphite oxide catalyzed synthesis of β-amino alcohols by ring-opening of epoxides. TÜBİTAK Academic Journals. Available at:[Link]

  • Studies of Ring-Opening Reactions of Styrene Oxide by Chromium Tetraphenylporphyrin Initiators. Macromolecules (ACS Publications). Available at:[Link]

Sources

Validation & Comparative

Comparative Guide: Crosslinking Efficiency of 2-(4-Ethenylphenyl)oxirane vs. Divinylbenzene

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In polymer science and the design of advanced drug delivery matrices, the selection of a crosslinking agent dictates the architectural precision, mechanical rigidity, and functional group conversion of the final material. This guide provides an in-depth, objective comparison between a traditional homobifunctional crosslinker, Divinylbenzene (DVB) , and an advanced heterobifunctional alternative, 2-(4-ethenylphenyl)oxirane (commonly known as 4-vinylstyrene oxide, or VSO ). By analyzing their distinct reaction mechanisms, we demonstrate how orthogonal curing strategies overcome the inherent efficiency limitations of simultaneous crosslinking.

Mechanistic Profiling: The Causality of Crosslinking Efficiency

Divinylbenzene (DVB): The Homobifunctional Standard

DVB is an extensively utilized aromatic crosslinker consisting of a benzene ring with two identical polymerizable vinyl groups. While it imparts exceptional thermal stability and mechanical rigidity to polymer networks, its simultaneous crosslinking mechanism introduces a critical flaw: early network vitrification .

During free-radical or anionic polymerization, both vinyl groups react under the same thermodynamic conditions. As the macroscopic gel forms, the mobility of the polymer chains is drastically reduced. Consequently, unreacted pendant vinyl groups become sterically trapped within the rigid 3D matrix and cannot diffuse to react with active propagating centers. This causality explains why DVB exhibits surprisingly low crosslinking efficiency at high concentrations; for instance, an input feed of ~100% DVB yields only ~55% actual crosslinking, leaving a massive fraction of residual vinyl groups, as demonstrated in1[1]. Furthermore, DVB tends to produce harder and more rigid polymers, which is ideal for robust resins but limits architectural control[2].

2-(4-Ethenylphenyl)oxirane (VSO): The Heterobifunctional Innovator

VSO solves the steric trapping problem through its heterobifunctional structure, which contains both a polymerizable vinyl group and a ring-opening epoxide moiety[3]. This structural asymmetry enables an orthogonal, dual-cure crosslinking mechanism .

Because the vinyl and epoxide groups react via entirely different chemical pathways, chain growth and network crosslinking are decoupled. In step one, the vinyl group undergoes addition polymerization to form a soluble, linear prepolymer with pendant epoxides. Because the polymer remains mobile and un-crosslinked, it does not vitrify. In step two, the epoxide rings are opened (e.g., via a nucleophilic carbanion or amine catalyst) to form the crosslinked network or highly branched star polymers[4]. This sequential approach bypasses steric hindrance, allowing for near-quantitative (>90%) crosslinking efficiency and precise control over the polymer's final architecture.

Visualizing Reaction Pathways

G cluster_DVB Divinylbenzene (DVB) Pathway cluster_VSO 2-(4-Ethenylphenyl)oxirane (VSO) Pathway DVB1 DVB Monomer (Homobifunctional) DVB2 Simultaneous Polymerization DVB1->DVB2 DVB3 Rigid Network (Steric Trapping) DVB2->DVB3 VSO1 VSO Monomer (Heterobifunctional) VSO2 Step 1: Vinyl Polymerization VSO1->VSO2 VSO3 Step 2: Epoxide Ring-Opening VSO2->VSO3 VSO4 Controlled Network (High Efficiency) VSO3->VSO4

Fig 1: Mechanistic comparison of DVB simultaneous crosslinking vs. VSO orthogonal dual-cure pathways.

Quantitative Data: Performance & Efficiency Comparison

ParameterDivinylbenzene (DVB)2-(4-Ethenylphenyl)oxirane (VSO)
Functional Groups Two identical vinyl groupsOne vinyl group + One epoxide ring
Curing Mechanism Simultaneous (One-pot)Orthogonal / Sequential (Two-stage)
Max Crosslinking Efficiency ~55% at 100% feed (Limited by steric trapping)[1]>90% (Due to decoupled sequential curing)[4]
Network Architecture Random, highly crosslinked macrogelControlled (e.g., star, dendritic, or uniform networks)
Thermal Stability Very High (Rigid aromatic network)[2]High (Aromatic backbone with ether linkages)
Swelling Ratio Low (Inversely proportional to DVB concentration)Tunable (Dependent on Step 2 conversion metrics)

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, where the analytical readout directly confirms the mechanistic claims of efficiency and steric trapping.

Protocol A: Synthesis and NMR Validation of DVB Macrogels

Objective: Synthesize a highly crosslinked DVB resin and quantify the residual (trapped) vinyl groups to validate efficiency drop-off.

  • Reaction Setup: In a Schlenk flask, dissolve 80 wt% DVB and 20 wt% styrene in an equal volume of toluene (acting as a porogen). Add 1 wt% azobisisobutyronitrile (AIBN) as the radical initiator.

  • Polymerization: Degas the mixture via three freeze-pump-thaw cycles. Heat the mixture to 70°C for 24 hours to induce gelation and network formation.

  • Purification: Extract the resulting monolith with hot THF in a Soxhlet extractor for 48 hours to remove unreacted monomer and soluble oligomers, then dry under vacuum.

  • Self-Validation (Solid-State NMR): Perform Single Pulse Excitation (SPE) 13C NMR. Causality Check: Compare the integral of the residual vinyl carbons (~112 ppm) against the aromatic carbons. A high residual vinyl signal validates the steric trapping mechanism, confirming that the crosslinking efficiency is significantly lower than the theoretical feed ratio[1].

Protocol B: Orthogonal Crosslinking via VSO Convergent Polymerization

Objective: Utilize VSO to synthesize a controlled branched/crosslinked network with near-quantitative functional group conversion.

  • Primary Polymerization (Vinyl Addition): In a rigorously air-free reactor, initiate the anionic polymerization of styrene in a benzene/THF solvent mixture using sec-butyllithium at -78°C.

  • Macromonomer Formation: Slowly add a substoichiometric amount of VSO. The vinyl group of VSO undergoes rapid anionic addition, while the epoxide moiety remains dormant under these specific thermodynamic conditions[3].

  • Orthogonal Crosslinking (Epoxide Ring-Opening): Elevate the temperature or introduce a Lewis acid catalyst to trigger the ring-opening of the pendant epoxides by the living carbanions, forming stable alkoxide linkages that act as precise branch points[4].

  • Self-Validation (SEC-MALS): Terminate the reaction with degassed methanol. Analyze the product using Size Exclusion Chromatography coupled with Multi-Angle Light Scattering. Causality Check: The complete shift of the chromatogram from a low-molecular-weight precursor peak to a high-molecular-weight branched network peak—without low-molecular-weight tailing—proves >90% crosslinking efficiency and the absence of steric trapping.

References

  • [2] A Comparative Analysis of Vinyl Methacrylate and Divinylbenzene as Crosslinking Agents. Benchchem.

  • [1] Quantitative Solid State 13C NMR Studies of Highly Cross-Linked Poly(divinylbenzene) Resins | Macromolecules. ACS Publications.

  • [4] Convergent Synthesis of Branched Metathesis Polymers with Enyne Reagents | Macromolecules. ACS Publications.

  • [3] Star-block-Linear-block-Star Triblock (Pom-Pom) Polystyrene by Convergent Living Anionic Polymerization | Request PDF. ResearchGate.

Sources

GC-MS Analytical Methods for 2-(4-ethenylphenyl)oxirane Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Analytical Rationale

2-(4-ethenylphenyl)oxirane, commonly referred to as 4-vinylphenyl oxirane, is a highly reactive bifunctional compound featuring both a polymerizable vinyl group and an epoxide ring. In pharmaceutical development, reactive epoxides are heavily scrutinized as potential genotoxic impurities (PGIs) capable of alkylating DNA[1]. Consequently, regulatory frameworks demand highly sensitive and specific analytical methods to quantify these compounds at trace levels (often in the parts-per-million or parts-per-billion range).

The primary analytical challenge in quantifying 2-(4-ethenylphenyl)oxirane lies in its chemical instability. Epoxides are highly susceptible to nucleophilic attack, hydrolysis in aqueous matrices, and thermal degradation (ring-opening) within the hot injection ports of a gas chromatograph[2]. Therefore, an optimized GC-MS method must carefully balance extraction efficiency, thermal stabilization, and detector sensitivity.

Comparison of Analytical Approaches

To achieve robust quantification, laboratories typically evaluate three primary GC-MS strategies. The choice of method dictates the limit of quantification (LOQ) and the reliability of the data.

Direct GC-MS (Single Quadrupole, SIM Mode)

Direct injection relies on Selected Ion Monitoring (SIM) to detect specific mass fragments of the intact epoxide. While this minimizes sample preparation time, the intact oxirane ring is prone to thermal degradation at injector temperatures above 220°C, leading to peak tailing, poor reproducibility, and elevated detection limits.

Derivatization-Assisted GC-MS

To circumvent thermal instability, the epoxide can be chemically derivatized prior to analysis. A common approach involves controlled acidic ring-opening followed by silylation (e.g., using BSTFA or MSTFA). This converts the reactive epoxide into a highly stable, volatile di-silyl ether, dramatically improving chromatographic peak shape and analytical reproducibility[3].

GC-MS/MS (Triple Quadrupole, MRM Mode)

For ultra-trace quantification of genotoxic impurities, Triple Quadrupole Mass Spectrometry (GC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is the gold standard. By isolating a specific precursor ion and monitoring a specific product ion, MRM effectively filters out background matrix noise, achieving limits of quantification significantly lower than single quadrupole methods[1].

Quantitative Performance Comparison
Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Precision (RSD%)Thermal Stability during GC
Direct GC-MS (SIM) 5.0 ppm15.0 ppm< 12%Poor (Risk of on-column degradation)
Derivatization GC-MS 0.5 ppm1.5 ppm< 8%Excellent (Stable silylated derivative)
GC-MS/MS (MRM) 0.025 ppm0.06 ppm< 5%Good (Matrix interference eliminated)

Optimized Experimental Protocol: GC-MS/MS Workflow

The following protocol represents a self-validating system designed to maximize the recovery of 2-(4-ethenylphenyl)oxirane while preventing premature ring-opening.

Step 1: Sample Extraction and Phase Separation

  • Weigh 500 mg of the sample matrix into a glass centrifuge tube.

  • Spike the sample with a known concentration of an isotopically labeled internal standard (e.g., 2-(4-ethenylphenyl)oxirane-d4) to correct for matrix effects and extraction losses.

  • Add a solvent mixture of dichloromethane (DCM) and methanol. Causality: Methanol acts to strip away hydrating water from the matrix, allowing the DCM to efficiently dissolve the non-polar epoxide. This specific solvent ratio suppresses emulsion formation and prevents aqueous hydrolysis of the oxirane ring[2].

  • Homogenize and centrifuge to achieve clear phase separation. Extract the lower organic (DCM) layer.

Step 2: Chromatographic Separation

  • Inject 1.0 µL of the organic extract into the GC-MS/MS system using a splitless injection.

  • Injector Temperature: Set strictly to 200°C. Causality: Temperatures above 220°C induce thermal degradation of the epoxide, while temperatures below 180°C result in incomplete volatilization and band broadening[1].

  • Column: Utilize a mid-polar capillary column (e.g., 5% phenyl / 95% dimethylpolysiloxane, 30 m × 0.25 mm, 0.25 µm film thickness).

  • Oven Program: Initial hold at 60°C for 2 min, ramp at 15°C/min to 250°C, and hold for 5 min to bake out high-boiling matrix components.

Step 3: Mass Spectrometric Detection (MRM)

  • Operate the triple quadrupole in MRM mode with electron ionization (EI) at 70 eV.

  • Establish specific precursor-to-product ion transitions (e.g., m/z 146 → m/z 117) determined via prior mass tuning. Causality: The MRM transition ensures that only molecules fragmenting exactly like 2-(4-ethenylphenyl)oxirane are quantified, eliminating false positives from co-eluting matrix hydrocarbons[1].

Analytical Workflow Visualization

G A Sample Matrix & IS Spiking B Biphasic Extraction (DCM / Methanol) A->B Prevents Hydrolysis C Low-Temp Injection (200°C Limit) B->C Organic Phase D GC Separation (Mid-Polar Column) C->D Prevents Ring-Opening E Triple Quad MS/MS (MRM Mode) D->E Eluting Epoxide F Data Processing & PGI Quantification E->F Specific Ion Transitions

GC-MS/MS analytical workflow for the robust extraction and quantification of 2-(4-ethenylphenyl)oxirane.

References

  • Development and Validation of a Gas Chromatography–Flame Ionization Detection Method for the Determination of Epoxy Fatty Acids in Food Matrices. ACS Publications.[Link]

  • Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. MDPI.[Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. [Link]

Sources

Safety Operating Guide

Navigating the Synthesis Landscape: A Guide to the Safe Handling of 2-(4-Ethenylphenyl)oxirane

Author: BenchChem Technical Support Team. Date: April 2026

For the innovative researcher, 2-(4-Ethenylphenyl)oxirane, also known as 4-vinylstyrene oxide, presents a compelling molecular scaffold. Its bifunctional nature, possessing both a reactive epoxide ring and a polymerizable vinyl group, opens avenues for novel material synthesis and complex molecular architecture. However, this same dual reactivity necessitates a rigorous and informed approach to laboratory safety. This guide provides essential, field-tested protocols for the safe handling, use, and disposal of this compound, ensuring that your research is not only groundbreaking but also fundamentally safe.

The "Why" Behind the "How": Understanding the Hazard Profile

The primary hazards associated with 2-(4-Ethenylphenyl)oxirane stem from its constituent functional groups. The oxirane (epoxide) ring is a strained three-membered ether, making it susceptible to ring-opening reactions by a variety of nucleophiles. This reactivity is the basis for its synthetic utility but also its primary health hazard. Epoxides as a class are known to be skin and eye irritants, and some can act as sensitizers or have more severe toxicological effects.[1][2] The vinyl group, while less acutely hazardous, can undergo polymerization, potentially leading to uncontrolled reactions if not properly managed.[3][4]

A safety data sheet for a closely related compound highlights the following GHS hazard classifications, which should be considered as a baseline for handling 2-(4-Ethenylphenyl)oxirane:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Irritation: Causes skin irritation.[1][2]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of the experimental design.

Core Directive: Your Personal Protective Equipment (PPE) Arsenal

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling 2-(4-Ethenylphenyl)oxirane in various laboratory settings.

Operation Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing/Transfer (Low Volume) Nitrile gloves (double-gloving recommended)Safety glasses with side shieldsStandard lab coatNot generally required if performed in a well-ventilated area for short durations.
Solution Preparation/Reaction Setup Chemical-resistant nitrile or neoprene glovesChemical splash gogglesChemical-resistant lab coat or apronRequired if there is a risk of aerosol or vapor generation. Work should be conducted in a certified chemical fume hood.[5]
Work-up/Purification Chemical-resistant nitrile or neoprene glovesChemical splash goggles and a face shieldChemical-resistant lab coat or apronMandatory. All work should be performed in a certified chemical fume hood.[5]
Spill Cleanup Heavy-duty chemical-resistant gloves (e.g., butyl rubber)Chemical splash goggles and a face shieldDisposable chemical-resistant suit or coverallsAir-purifying respirator (APR) with organic vapor cartridges or a self-contained breathing apparatus (SCBA) for large spills.[6]

Causality Behind PPE Choices:

  • Gloves: Nitrile gloves offer good resistance to a range of chemicals.[5] Double-gloving provides an extra layer of protection against tears and rapid permeation. For prolonged or high-exposure tasks, heavier-duty gloves like butyl rubber are recommended. Always inspect gloves for any signs of degradation or damage before use.[7]

  • Eye Protection: Safety glasses are the minimum requirement. However, due to the severe irritation potential, chemical splash goggles are strongly recommended for any task involving liquid handling.[1][8] A face shield should be used in conjunction with goggles when there is a significant splash risk.[8]

  • Body Protection: A standard lab coat protects against minor splashes. For procedures with a higher risk of contamination, a chemical-resistant apron or suit is necessary to prevent skin contact.[1][9]

  • Respiratory Protection: Due to the potential for respiratory irritation and harm upon inhalation, all work with 2-(4-Ethenylphenyl)oxirane should be conducted within a properly functioning chemical fume hood to minimize vapor exposure.[1][5] If a fume hood is not available or during a large spill, a respirator is required.[6]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized workflow is crucial for minimizing risk. The following protocol outlines the key steps for safely handling 2-(4-Ethenylphenyl)oxirane from receipt to disposal.

Pre-Experiment Preparation:
  • Information Review: Before handling, thoroughly read and understand the Safety Data Sheet (SDS) for 2-(4-Ethenylphenyl)oxirane or a closely related compound.[1][10]

  • Work Area Designation: Designate a specific area within a certified chemical fume hood for all handling and reaction procedures.

  • Emergency Equipment Check: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[11] Have an appropriate spill kit assembled and available.

Handling and Use Protocol:
  • Don PPE: Put on all required PPE as outlined in the table above before entering the designated work area.

  • Container Inspection: Visually inspect the chemical container for any signs of damage or leaks before opening.

  • Inert Atmosphere: If the experiment is sensitive to air or moisture, use standard inert atmosphere techniques (e.g., nitrogen or argon blanket).

  • Transfer: Use a syringe or cannula for liquid transfers to minimize the risk of splashes and vapor release. Avoid pouring directly from the bottle when possible.

  • Heating: If heating is required, use a well-controlled heating mantle or oil bath. Never heat sealed containers, as this can lead to a dangerous pressure buildup.[5][9]

  • Post-Reaction: Quench any reactive reagents carefully according to established laboratory procedures.

Spill Management:
  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Absorb the spill with an inert material such as vermiculite, sand, or a commercial sorbent.[11]

    • Collect the absorbed material into a clearly labeled, sealable container for hazardous waste.[12]

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spills (outside a fume hood):

    • Evacuate the immediate area and alert laboratory personnel and safety officers.

    • If safe to do so, increase ventilation to the area.

    • Only trained personnel with appropriate respiratory protection should attempt to clean up the spill.[6]

Disposal Plan:
  • Waste Segregation: All materials contaminated with 2-(4-Ethenylphenyl)oxirane, including gloves, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Containerization: Collect all waste in a designated, properly labeled, and sealed hazardous waste container.[13] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[1]

  • Disposal: Arrange for pickup and disposal by your institution's EHS department or a licensed chemical waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.[13][14]

Visualizing the Workflow: Safe Handling from Start to Finish

The following diagram illustrates the critical decision points and procedural flow for safely handling 2-(4-Ethenylphenyl)oxirane in a research laboratory setting.

Safe Handling Workflow for 2-(4-Ethenylphenyl)oxirane start Start: Experiment Planning review_sds Review SDS & Hazards start->review_sds prep_area Prepare Fume Hood & Emergency Equipment review_sds->prep_area don_ppe Don Appropriate PPE prep_area->don_ppe handle_chem Handle/Use Chemical don_ppe->handle_chem spill_check Spill Occurs? handle_chem->spill_check no_spill No Spill spill_check->no_spill No spill Yes spill_check->spill Yes waste_collection Collect All Waste (Chemical & Contaminated Materials) no_spill->waste_collection cleanup Follow Spill Cleanup Protocol spill->cleanup cleanup->waste_collection decontaminate Decontaminate Work Area & Equipment waste_collection->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe end End: Secure Area & Documentation doff_ppe->end

Caption: A workflow for the safe handling of 2-(4-Ethenylphenyl)oxirane.

Conclusion: Fostering a Culture of Safety

2-(4-Ethenylphenyl)oxirane is a valuable tool in the modern synthesis toolbox. Its unique reactivity profile, however, demands respect and a diligent approach to safety. By understanding the inherent hazards, implementing a robust PPE strategy, and adhering to systematic operational and disposal plans, researchers can confidently and safely explore the full potential of this versatile molecule. Remember, a strong safety culture is the foundation of innovative and successful research.

References

  • SAFETY DATA SHEET. (n.d.). Retrieved from [Link]

  • Ethylene oxide. (n.d.). Retrieved from [Link]

  • SAFETY DATA SHEET. (n.d.). Retrieved from [Link]

  • KROFF. (n.d.). SAFETY DATA SHEET KR-80QL. Retrieved from [Link]

  • Polymer Source. (2019, March 10). Safety Data Sheet. Retrieved from [Link]

  • OriGene Technologies. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • Evonik. (2023, May 23). SAFETY DATA SHEET. Retrieved from [Link]

  • ACS Publications. (2012, November 21). Connecting the Chemical and Biological Reactivity of Epoxides. Retrieved from [Link]

  • SAFETY DATA SHEET. (2016, September 30). Retrieved from [Link]

  • Angene Chemical. (2024, August 27). Safety Data Sheet. Retrieved from [Link]

  • ACS Publications. (2014, April 29). Vinyl Epoxides in Organic Synthesis. Chemical Reviews. Retrieved from [Link]

  • Tetra. (2021, July 6). Safety Data Sheet: 4-Vinyl-1-Cyclohexene 1,2-Epoxide. Retrieved from [Link]

  • Cole-Parmer. (2005, September 8). Material Safety Data Sheet - (R)-Styrene oxide, 99%. Retrieved from [Link]

  • MG Chemicals. (2024, February 7). Safety Data Sheet. Retrieved from [Link]

  • Australian Government Department of Health. (2014, July 4). Oxirane: Human health tier II assessment. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.